2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile is a chemical compound with the CAS Number: 362721-80-0. It has a molecular weight of 218.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-chloro-4-methoxybenzylidene)malononitrile . The InChI code is 1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 218.64 . The IUPAC name is 2-(3-chloro-4-methoxybenzylidene)malononitrile and the InChI code is 1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 .Scientific Research Applications
Computational Chemistry and Molecular Modeling
Overview: Researchers employ computational methods to understand its electronic structure and predict properties.
Applications:Key Organics / BIONET - 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile ChEBI - 2-[(4-methoxyphenyl)methylidene]propanedinitrile Key Organics / BIONET - 2-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)propanedinitrile
Safety and Hazards
properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBZPPHACAHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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